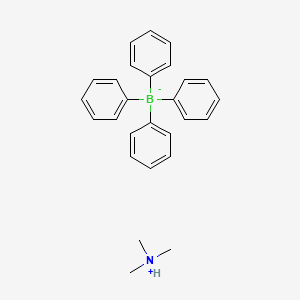
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is a chemical compound known for its unique structure and properties. It features a piperidine ring substituted with a hydroxy group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone typically involves the reaction of 4-hydroxy-4-phenylpiperidine with phenylbutanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone.
Reduction: Formation of 4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanol.
Substitution: Formation of brominated derivatives of the compound.
Applications De Recherche Scientifique
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-(1H-indol-3-yl)-2-oxoethanone
- 5-[3-(4-Hydroxy-4-phenyl-1-piperidinyl)propoxy]-3,4-dihydro-2(1H)-quinolinone
- 1-(4-fluorophenyl)-4-[(3R,4S)-4-hydroxy-3-methyl-4-phenyl-1-piperidinyl]-1-butanone
Uniqueness
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
14862-80-7 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C21H25NO2/c23-20(18-8-3-1-4-9-18)12-7-15-22-16-13-21(24,14-17-22)19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2 |
Clé InChI |
IOCMJUXJUBZFSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)


![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996876.png)

![2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B11996881.png)
![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)



